7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-6-ethyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-13-10-16-15(14-8-6-5-7-9-14)11-19(20)22-18(16)12-17(13)21-4-2/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBENVBUVQVMABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=O)C=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatization of the Chromen 2 One Core
Established Synthetic Routes to Substituted Chromen-2-ones
The construction of the chromen-2-one ring system can be achieved through several classic and modern organic reactions. These methods provide access to a wide array of substituted derivatives by varying the starting materials and reaction conditions.
Discovered by Hans von Pechmann, the Pechmann condensation is one of the most fundamental and widely used methods for synthesizing coumarins. wikipedia.orgnih.gov The reaction involves the condensation of a phenol (B47542) with a β-keto ester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.org The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration to form the lactone ring. wikipedia.orgyoutube.com
A variety of acid catalysts can be employed, ranging from strong mineral acids like sulfuric acid (H₂SO₄) and trifluoroacetic acid (CF₃COOH) to Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). nih.govnih.gov The choice of catalyst and reaction conditions depends on the reactivity of the phenol substrate; highly activated phenols like resorcinol (B1680541) can undergo the reaction under milder conditions, whereas less reactive phenols may require harsher treatment. wikipedia.orgyoutube.com Modern variations utilize solid acid catalysts and microwave or ultrasound irradiation to improve yields, reduce reaction times, and simplify work-up procedures. nih.gov
Table 1: Overview of Pechmann Condensation | Feature | Description | Common Examples | | :--- | :--- | :--- | | Reactants | Phenol and a β-keto ester | Resorcinol, Phloroglucinol, Ethyl acetoacetate, Ethyl benzoylacetate nih.govarkat-usa.orgresearchgate.net | | Catalysts | Brønsted or Lewis acids | H₂SO₄, AlCl₃, ZnCl₂, InCl₃, Sulfamic acid wikipedia.orgnih.govarkat-usa.org | | Key Steps | Transesterification, Electrophilic Aromatic Substitution (Cyclization), Dehydration wikipedia.orgyoutube.com | | Products | 4-Substituted-2H-chromen-2-ones | 7-Hydroxy-4-methylcoumarin, 5,7-Dihydroxy-4-methylcoumarin nih.govslideshare.net |
The Knoevenagel condensation provides another versatile route to coumarins, particularly for synthesizing 3-substituted derivatives. nih.gov This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. nih.govgoogle.com The reaction proceeds via a nucleophilic addition to the aldehyde's carbonyl group, followed by dehydration and subsequent intramolecular cyclization (lactonization) to yield the chromen-2-one ring. google.com
Modifications to the classical protocol include the use of ionic liquids, microwave irradiation, and various catalysts to enhance reaction efficiency and yield. researchgate.netprepchem.com For instance, zinc oxide nanoparticles and cellulose (B213188) sulfonic acid have been employed as effective and reusable catalysts under solvent-free or microwave-assisted conditions. researchgate.net
The Perkin reaction, historically significant for the first artificial synthesis of coumarin (B35378), involves the condensation of an aromatic aldehyde (specifically salicylaldehyde for coumarin synthesis) with an acid anhydride (B1165640), such as acetic anhydride, in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate). google.comyoutube.comlookchem.com The base abstracts a proton from the anhydride to form a carbanion, which then attacks the aldehyde. The resulting intermediate undergoes dehydration and intramolecular cyclization to furnish the coumarin product. lookchem.com This method is particularly useful for preparing substituted cinnamic acids, which are precursors to coumarins. google.comyoutube.com
The Wittig reaction offers a powerful method for alkene synthesis and has been adapted for the formation of the chromen-2-one system. orgsyn.orgchemicalbook.compatsnap.com This typically involves an intramolecular Wittig reaction where a phosphonium (B103445) ylide, tethered to a salicylate (B1505791) precursor, reacts with an ester carbonyl to form the α,β-unsaturated lactone ring. prepchem.com This strategy provides an efficient route to various chromone (B188151) and coumarin derivatives. nih.govprepchem.com
The Reformatsky reaction utilizes an α-halo ester and zinc metal to generate a zinc enolate, which can then react with a carbonyl compound. orgsyn.org In the context of coumarin synthesis, this reaction can be applied to salicylaldehyde derivatives or other carbonyl-substituted precursors to introduce side chains and build the heterocyclic ring. wikipedia.org The reaction typically yields a β-hydroxy ester, which can then undergo cyclization. orgsyn.org
The Claisen rearrangement is a powerful tool for carbon-carbon bond formation and has been strategically employed in the synthesis of complex coumarins. The reaction typically involves the thermal rearrangement of an O-allylated hydroxycoumarin precursor. The allyl group migrates from the oxygen atom to an ortho-position on the aromatic ring. This method is often used in tandem with other reactions, such as ring-closing metathesis, to construct intricate, polycyclic coumarin-based structures.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Heck reaction, in particular, has been effectively used for the functionalization of the coumarin core. An efficient protocol for the direct arylation at the C4 position involves the palladium-catalyzed oxidative Heck coupling of a pre-existing coumarin with an arylboronic acid. This method demonstrates good functional group tolerance and provides moderate to excellent yields of 4-arylcoumarins. The catalytic cycle generally involves oxidative addition of an aryl halide or triflate to the Pd(0) catalyst, followed by migratory insertion of the coumarin double bond, and subsequent β-hydride elimination. Other palladium-catalyzed reactions, such as the Stille and Suzuki couplings, are also employed to introduce various substituents onto the chromen-2-one scaffold.
Table 2: Comparison of Key Synthetic Reactions for Chromen-2-ones
| Reaction | Key Reactants | Typical Product Substitution |
|---|---|---|
| Pechmann Condensation | Phenol + β-keto ester | C4-substituted arkat-usa.org |
| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | C3-substituted researchgate.net |
| Perkin Reaction | Salicylaldehyde + Acid Anhydride | Unsubstituted or C3/C4 from precursors google.comyoutube.com |
| Claisen Rearrangement | O-Allylhydroxycoumarin | C6 or C8-allyl substituted |
| Heck Reaction | Coumarin + Aryl Halide/Boronic Acid | C4-aryl substituted |
Targeted Synthesis of "7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one" and Analogues
The synthesis of the specifically substituted compound this compound can be strategically designed using a combination of the classical methods described above. A plausible and efficient two-step synthetic route involves an initial Pechmann condensation to construct the core 4-phenylcoumarin (B95950) ring system, followed by a Williamson ether synthesis to introduce the 7-ethoxy group.
Step 1: Pechmann Condensation to form 7-hydroxy-6-ethyl-4-phenyl-2H-chromen-2-one
The core structure, 7-hydroxy-6-ethyl-4-phenyl-2H-chromen-2-one, can be synthesized via a Pechmann condensation. This requires the reaction between 4-ethylresorcinol and ethyl benzoylacetate in the presence of a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst. wikipedia.orgarkat-usa.org
Synthesis of Precursors:
4-Ethylresorcinol: This starting material can be prepared via the reduction of 2,4-dihydroxyacetophenone (resacetophenone). A common method is the Clemmensen reduction using zinc amalgam and hydrochloric acid. Alternatively, catalytic hydrogenation over a nickel-based catalyst can be employed.
Ethyl Benzoylacetate: This β-keto ester is accessible through several routes, including the Claisen condensation of ethyl acetate (B1210297) and ethyl benzoate (B1203000) using a strong base like sodium ethoxide, or via the hydrolysis of ethyl benzoyl-acetoacetate.
The Pechmann condensation between these two precursors would yield the desired 7-hydroxy-6-ethyl-4-phenyl-2H-chromen-2-one intermediate. The reaction of ethyl benzoylacetate with substituted resorcinols is a known method for producing 4-phenylcoumarins. nih.govarkat-usa.org
Step 2: Williamson Ether Synthesis to form this compound
The final step is the ethylation of the phenolic hydroxyl group at the C7 position of the intermediate. This is achieved through the Williamson ether synthesis. youtube.com The 7-hydroxycoumarin intermediate is first treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenol and form the more nucleophilic phenoxide ion. youtube.com This phenoxide then undergoes an Sₙ2 reaction with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) , to yield the final target product, this compound. This alkylation of hydroxycoumarins is a standard and effective procedure for producing alkoxy derivatives.
This targeted approach, combining a classic condensation with a reliable etherification, represents a logical and high-yielding pathway to access this compound and its analogues.
Regioselective Functionalization Strategies at Positions 7, 6, and 4
The strategic placement of substituents on the chromen-2-one ring is crucial for modulating its characteristics. Regioselective functionalization allows for the precise introduction of desired groups at specific positions.
Position 4: The phenyl group at the C4 position is a common feature in many biologically active coumarins. Its introduction is often achieved through condensation reactions like the Pechmann, Perkin, or Knoevenagel reactions. nih.gov For instance, the Pechmann condensation typically involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. nih.govtandfonline.com The choice of the β-ketoester determines the substituent at the C4 position. To introduce a phenyl group, a β-ketoester bearing a phenyl moiety would be utilized.
Positions 6 and 7: The substitution pattern on the benzo part of the chromen-2-one ring, specifically at positions 6 and 7, is often dictated by the choice of the starting phenol. To achieve the 7-ethoxy-6-ethyl substitution pattern, a 3-ethyl-4-ethoxyphenol would be the logical starting material in a Pechmann-type synthesis. The regioselectivity of the initial condensation is governed by the electronic and steric effects of the substituents on the phenol ring.
One-Pot and Multicomponent Reactions in Chromen-2-one Synthesis
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. sathyabama.ac.in These strategies are highly valuable for the construction of complex molecules like substituted chromen-2-ones from simple starting materials in a single synthetic operation. researchgate.netnih.gov
Several MCRs have been developed for the synthesis of the chromene skeleton. nih.gov For example, a three-component reaction involving an aldehyde, a β-dicarbonyl compound, and a phenol or naphthol derivative can lead to the formation of various chromene derivatives. nih.govnih.gov These reactions often proceed through a cascade of transformations, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. samipubco.com The use of microwave irradiation can further accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.net
| Reaction Type | Components | Key Features |
| Pechmann Condensation | Phenol, β-ketoester | Acid-catalyzed, widely used for coumarin synthesis. nih.govtandfonline.com |
| Knoevenagel Condensation | Salicylaldehyde, active methylene compound | Base-catalyzed, forms a C=C bond. samipubco.com |
| Three-component reaction | Aldehyde, malononitrile, dimedone/4-hydroxycoumarin (B602359) | Efficient for chromene synthesis, often catalyzed. nih.gov |
Catalyst-Mediated Approaches
The choice of catalyst plays a pivotal role in the efficiency and selectivity of chromen-2-one synthesis. A variety of catalytic systems have been explored, ranging from traditional acid and base catalysts to more advanced and sustainable options.
Solid Acid Catalysts: To overcome the drawbacks of corrosive and difficult-to-handle liquid acids like sulfuric acid, solid acid catalysts have gained significant attention. nih.govrsc.org These include zeolites, clays, sulfonic acid resins, and tungstate-modified zirconia (W/ZrO2). tandfonline.comtandfonline.com Solid acid catalysts offer advantages such as ease of handling, non-corrosiveness, low cost, high activity, and recyclability. tandfonline.comtandfonline.com For instance, W/ZrO2 has been shown to be an efficient and eco-friendly catalyst for the Pechmann condensation. tandfonline.com Zirconium(IV) phosphotungstate and 12-tungstophosphoric acid supported on zirconia are other examples of effective solid acid catalysts. capes.gov.br
Metal-Free Protocols: The development of metal-free synthetic methodologies is a significant goal in green chemistry to avoid potential toxicity and contamination of products. nih.govresearchgate.net Transition-metal-free approaches for the synthesis of chromen-2-ones have been successfully developed. nih.govacs.org For example, the use of tBuOK as a promoter in DMF has been reported for the synthesis of 3-aryl-2H-chromen-2-ones from salicylaldehydes and arylacetonitriles. nih.gov Organocatalysts, such as potassium phthalimide-N-oxyl (PoPINO), have also been employed for the multicomponent synthesis of 2-amino-4H-chromenes in aqueous conditions. nih.gov
Nanocatalysts: Nanocatalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. nih.gov Magnetic nanoparticles, such as Fe3O4, have been used as supports for catalysts, allowing for easy recovery and reuse. nih.govnih.gov For example, Fe3O4@sulfosalicylic acid magnetic nanoparticles have been utilized as a solid acid catalyst for the synthesis of bis-coumarins. nih.gov Another example is the use of potassium fluoride (B91410) impregnated on clinoptilolite nanoparticles (KF/CP NPs) as a solid base catalyst for multicomponent condensation reactions to produce chromene derivatives. nih.govresearchgate.net
| Catalyst Type | Example(s) | Advantages |
| Solid Acid Catalysts | W/ZrO2, Zeolites, Sulfonic acid resins tandfonline.comtandfonline.com | Recyclable, non-corrosive, easy to handle. tandfonline.com |
| Metal-Free Catalysts | tBuOK, Organocatalysts nih.govnih.gov | Avoids metal contamination, often milder conditions. nih.gov |
| Nanocatalysts | Fe3O4-supported catalysts, KF/CP NPs nih.govnih.gov | High activity, easy separation and reuse. nih.gov |
Application of Green Chemistry Principles in Chromen-2-one Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chromen-2-ones to develop more sustainable and environmentally benign processes. researchgate.netresearchgate.net This involves the use of safer solvents, renewable feedstocks, energy-efficient methods, and catalysts that can be easily recovered and reused. nih.govgreenchemistry-toolkit.org
The use of solid acid catalysts and metal-free reaction conditions, as discussed previously, are prime examples of green chemistry approaches. tandfonline.comnih.gov Furthermore, the utilization of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption. nih.govresearchgate.net Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent another important green strategy, minimizing the use of volatile organic compounds. nih.govsamipubco.com The development of one-pot and multicomponent reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. nih.govsathyabama.ac.in
Post-Synthetic Modifications and Structural Elaborations of the "this compound" Scaffold
Once the core structure of this compound is synthesized, its scaffold can be further modified to create a diverse library of derivatives with potentially enhanced or novel properties. These post-synthetic modifications often target reactive positions on the chromen-2-one ring.
Alkylation, Acylation, and Halogenation Strategies
Alkylation and Acylation: The hydroxyl group, if present on the coumarin ring (e.g., a precursor like 7-hydroxy-6-ethyl-4-phenyl-2H-chromen-2-one), is a common site for alkylation and acylation. For instance, alkylation of 7-hydroxycoumarins can be achieved using alkyl halides in the presence of a base like potassium carbonate. niscpr.res.in Acylation can be performed using acyl chlorides or anhydrides. These modifications can significantly alter the lipophilicity and, consequently, the biological activity of the molecule.
Halogenation: Halogenation of the chromen-2-one scaffold can introduce atoms that can act as synthetic handles for further transformations or directly influence the compound's properties. For example, bromination of 3-acetylcoumarin (B160212) can be achieved using bromine in chloroform, yielding 3-(bromoacetyl)coumarin (B1271225). ijprajournal.comnih.gov This bromoacetyl group is a versatile building block for the synthesis of various heterocyclic systems. mdpi.com
Introduction of Heterocyclic Moieties
The incorporation of other heterocyclic rings onto the chromen-2-one framework is a widely used strategy to generate novel chemical entities with diverse biological activities. The 3-position of the coumarin ring is a common site for such modifications.
Triazoles: Triazole-containing coumarin derivatives can be synthesized through various methods. One approach involves the condensation of a 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one with triazole. niscpr.res.in The resulting 4-methyl group can then be further reacted with aromatic aldehydes to introduce additional diversity. niscpr.res.in
Pyrazoles: Pyrazole (B372694) moieties can be introduced onto the coumarin scaffold through several synthetic routes. One common method involves the reaction of a 3-acetylcoumarin derivative with hydrazine (B178648) or substituted hydrazines to form a pyrazole ring. researchgate.netkthmcollege.ac.in Another approach utilizes the reaction of 3-(bromoacetyl)coumarin with thiosemicarbazide (B42300) and chalcones or 1,3-diketones in a one-pot multicomponent reaction to afford thiazolyl-pyrazolyl-chromen-2-ones. modernscientificpress.com The condensation of 3-formylchromones with pyrazole derivatives is another strategy to create fused chromone-pyrazole systems. nih.gov
Thiazoles: The synthesis of thiazolyl-coumarin derivatives is often achieved by reacting a 3-(bromoacetyl)coumarin with a thiourea (B124793) or thioamide derivative. ijprajournal.comresearchgate.net For example, 3-(bromoacetyl)coumarin can react with thiourea to form a 3-(2-aminothiazol-4-yl)-2H-chromen-2-one. ijprajournal.com This amino group can then be further functionalized. Three-component one-pot syntheses involving 3-acetyl-4-hydroxycoumarin, arylaldehydes, and thiourea have also been reported for the efficient construction of thiazolyl coumarin derivatives. tandfonline.comtandfonline.com
| Heterocycle | Synthetic Precursor on Chromen-2-one | Reagents |
| Triazole | 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one niscpr.res.in | Triazole niscpr.res.in |
| Pyrazole | 3-Acetyl-2H-chromen-2-one researchgate.netkthmcollege.ac.in | Hydrazine/substituted hydrazines researchgate.netkthmcollege.ac.in |
| Thiazole | 3-(Bromoacetyl)-2H-chromen-2-one ijprajournal.comnih.gov | Thiourea/thioamides ijprajournal.comresearchgate.net |
Biological and Pharmacological Research Preclinical, in Vitro and in Vivo Models
In Vitro Biological Activity Profiling of "7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one" Analogues
Analogues of this compound, particularly those sharing the core 4-phenylcoumarin (B95950) structure, have been the subject of numerous in vitro studies to determine their efficacy against a variety of biological targets. These investigations have revealed a broad spectrum of activity, highlighting the therapeutic potential of this class of compounds.
Antimicrobial Efficacy and Mechanisms of Action
The coumarin (B35378) nucleus is a well-established pharmacophore in the design of antimicrobial agents. Analogues of this compound have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Research into the antibacterial properties of coumarin derivatives has shown that their effectiveness is significantly influenced by the nature and position of substituents on the coumarin ring. Studies on various coumarin derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain 4-hydroxycoumarin (B602359) derivatives have shown favorable antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and moderate activity against Salmonella typhimurium (a Gram-negative bacterium). scielo.br The mechanism of action for some coumarin derivatives is believed to involve damage to the bacterial cell membrane. nih.gov Specifically, 7-methoxycoumarin (B196161) has been shown to disrupt the cell membrane of Ralstonia solanacearum. frontiersin.org
Structure-activity relationship (SAR) studies suggest that the presence of specific functional groups is crucial for antibacterial potency. For example, fluoro substitution on the coumarin ring has been associated with potent antimicrobial action, whereas hydroxy-substituted analogues showed diminished activity. nih.gov In a series of indolinedione-coumarin hybrids, one analogue exhibited significant antibacterial activity against S. aureus and Salmonella enterica. nih.gov Furthermore, certain coumarin-imidazole conjugates have demonstrated a dependency on a C7 substitution on the coumarin nucleus and electron-withdrawing groups on an N-1-phenyl ring for their antimicrobial potential. mdpi.com
Table 1: Antibacterial Activity of Selected Coumarin Analogues
| Compound/Analogue Type | Bacterial Strain(s) | Activity/Observation | Reference(s) |
| 4-Hydroxycoumarin derivatives | Staphylococcus aureus, Salmonella typhimurium | Favorable activity against S. aureus, moderate against S. typhimurium. | scielo.br |
| 7-Methoxycoumarin | Ralstonia solanacearum | Disruption of the cell membrane. | frontiersin.org |
| Fluoro-substituted coumarins | General | Potent antimicrobial action. | nih.gov |
| Indolinedione-coumarin hybrids | S. aureus, S. enterica | Significant antibacterial activity. | nih.gov |
| Coumarin-imidazole conjugates | General | Activity dependent on C7 substitution and electron-withdrawing groups. | mdpi.com |
Analogues of 4-phenylcoumarin have also been investigated for their efficacy against various fungal pathogens. The antifungal activity, much like the antibacterial effects, is highly dependent on the substitution pattern of the coumarin core. For example, in a study of coumarin-substituted pyrazole (B372694) hybrids, certain analogues with fluoro substitutions demonstrated superior or comparable activity to the standard drug ketoconazole (B1673606) against Aspergillus fumigatus and Candida albicans. mdpi.com In contrast, hydroxy-substituted coumarin analogues in the same study showed a lack of antifungal potential. nih.gov
Other research has highlighted the potential of coumarin derivatives against plant pathogenic fungi. For instance, 6-methylcoumarin (B191867) exhibited strong antifungal activity against Valsa mali, the causative agent of apple tree canker, by disrupting the cell membrane and inhibiting spore germination. nih.gov Similarly, certain ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin have been synthesized and evaluated for their fungicidal activity. mdpi.com
Table 2: Antifungal Activity of Selected Coumarin Analogues
| Compound/Analogue Type | Fungal Strain(s) | Activity/Observation | Reference(s) |
| Coumarin-substituted pyrazole hybrids (fluoro-substituted) | Aspergillus fumigatus, Candida albicans | Superior or comparable activity to ketoconazole. | mdpi.com |
| 6-Methylcoumarin | Valsa mali | Strong antifungal activity, disruption of cell membrane. | nih.gov |
| Indolinedione-coumarin hybrids | Penicillium sp. | Excellent antifungal potential. | nih.gov |
| Hydroxy-substituted coumarin analogues | General | Lack of antifungal potential. | nih.gov |
The 4-phenylcoumarin scaffold has been identified as a promising template for the development of antiviral agents, particularly against the human immunodeficiency virus (HIV). While specific data on this compound is not available, related compounds have shown potential. For instance, certain 5-substituted 2,4-diaminopyrimidine (B92962) derivatives, which are acyclic nucleoside phosphonate (B1237965) analogues and not direct coumarin derivatives, have demonstrated marked inhibition of retrovirus replication, including HIV. nih.gov This highlights the potential for diverse heterocyclic structures to exhibit antiviral activity. The search for novel antiviral mechanisms is ongoing, and the structural diversity of coumarin analogues makes them an interesting area of investigation.
Antiproliferative and Cytotoxic Activities against Cancer Cell Lines
The potential of coumarin derivatives as anticancer agents has been extensively studied. Analogues of this compound have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.
A study on new acetoxycoumarin derivatives revealed that their cytotoxic activity varied depending on the specific substitutions and the cancer cell line tested. nih.gov For example, one derivative showed the highest cytotoxic activity against A549 human lung cancer and CRL 1548 rat liver cancer cell lines. nih.gov In another study, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties were synthesized and evaluated for their cytotoxic potential against a panel of six human cancer cell lines. nih.gov Several of these analogues exhibited better cytotoxic activity than the parent 7-hydroxy-4-phenylchromen-2-one. nih.gov Specifically, one compound, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showed potent activity against AGS cells. nih.gov
Furthermore, a series of 4-phenylcoumarin derivatives were designed as tubulin polymerization inhibitors and evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov Several of these compounds displayed higher cytotoxic effects than the reference drug doxorubicin. nih.gov
Table 3: Cytotoxic Activity of Selected 4-Phenylcoumarin Analogues
| Compound/Analogue Type | Cancer Cell Line(s) | Cytotoxic Activity (IC50/LD50) | Reference(s) |
| Acetoxycoumarin derivative | A549 (lung), CRL 1548 (liver) | LD50 = 48.1 µM (A549), 45.1 µM (CRL 1548) | nih.gov |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | IC50 = 2.63 ± 0.17 µM | nih.gov |
| 4-Phenylcoumarin derivatives (tubulin inhibitors) | MCF-7 (breast) | IC50 values ranging from 4.3-21.2 µg/mL | nih.gov |
| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | MCF-7, HEPG-2, HCT, PC-3 | Potent cytotoxicity | journalajbgmb.com |
| Ethyl 7-hydroxycoumarin-3-yl ester | MCF-7, HEPG-2, HCT, PC-3 | Cytotoxic activity | journalajbgmb.com |
| Coumarin-based benzopyranone derivatives | A549 (lung) | LD50 values ranging from 5.0 to 34.2 µM | researchgate.net |
Beyond cytotoxicity, understanding the mechanism of cell death induced by these compounds is crucial. Several studies have indicated that 4-phenylcoumarin analogues can induce apoptosis, or programmed cell death, in cancer cells.
For instance, the potent cytotoxic compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one was found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov Similarly, a thiazolidinone derivative of 4-phenylcoumarin induced cell cycle cessation at the G2/M phase and activated caspase-7, a key executioner caspase in the apoptotic pathway, in MCF-7 cells. nih.gov The ability of these compounds to trigger apoptosis underscores their potential as anticancer therapeutic agents.
Anti-inflammatory Modulations
There is currently no specific research on the anti-inflammatory properties of this compound. However, the anti-inflammatory potential of related coumarin structures has been documented. For instance, a series of novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and shown to possess anti-inflammatory effects. sigmaaldrich.com These compounds were found to downregulate the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. sigmaaldrich.com The mechanism of action for some of these derivatives was linked to the inhibition of the TLR4/MAPK signaling pathway. sigmaaldrich.com Given the structural similarity, it is plausible that this compound may exhibit similar modulatory effects on inflammatory pathways, though this requires direct investigation.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase, Alpha-glucosidase, DPP IV)
The inhibitory activity of this compound against specific enzymes such as acetylcholinesterase, carbonic anhydrase, alpha-glucosidase, and dipeptidyl peptidase IV (DPP-IV) has not been reported. However, the coumarin nucleus is a versatile scaffold for the design of various enzyme inhibitors.
Acetylcholinesterase (AChE): Coumarin derivatives have been explored as AChE inhibitors for the potential management of Alzheimer's disease.
Carbonic Anhydrase (CA): Certain coumarin-based sulfonamides have been identified as potent and selective inhibitors of carbonic anhydrase isoforms CA IX and XII, which are associated with cancer.
Alpha-glucosidase and DPP-IV: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Coumarin derivatives have shown potential as inhibitors of both alpha-glucosidase and DPP-IV. The hypoglycemic activity of some coumarins is thought to be mediated, at least in part, through the inhibition of DPP-IV.
The potential of this compound to inhibit these or other enzymes is an area for future research.
In Vivo Preclinical Efficacy Studies (Animal Models)
Proof-of-Concept Efficacy in Disease Models (e.g., Hypoglycemic Activity)
To date, there are no published in vivo preclinical efficacy studies for this compound in any disease models. However, related coumarin compounds have demonstrated in vivo activity. For example, a study on 7-terpenylcoumarins revealed that two compounds from this series exhibited hypoglycemic action in an oral glucose tolerance test in mice. This effect was potentially linked to the in vitro inhibition of DPP-IV. These findings suggest that the coumarin scaffold can be a viable starting point for developing orally active hypoglycemic agents. Future in vivo studies will be necessary to determine if this compound possesses any therapeutic efficacy in animal models of disease.
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, no specific preclinical research data regarding the biological and pharmacological properties of the chemical compound this compound could be located.
The investigation aimed to gather information for a detailed article focusing on the pharmacokinetic and pharmacodynamic principles in animal models, as well as the molecular mechanisms of action, including cellular pathway interventions and biochemical target identification of this specific coumarin derivative.
While the broader class of coumarins and various other substituted 2H-chromen-2-one derivatives have been the subject of extensive scientific inquiry, with studies reporting on their anti-inflammatory, cytotoxic, and central nervous system activities, the specific substitution pattern of an ethoxy group at the 7-position, an ethyl group at the 6-position, and a phenyl group at the 4-position of the 2H-chromen-2-one core does not appear in the currently accessible scientific literature.
Therefore, it is concluded that either this compound has not been a subject of published preclinical research, or such research is not available in the public domain. Consequently, the requested article detailing its specific biological and pharmacological research findings cannot be generated at this time.
Advanced Analytical Characterization Techniques for 7 Ethoxy 6 Ethyl 4 Phenyl 2h Chromen 2 One and Its Derivatives
Spectroscopic Analysis for Structural Elucidation in Research
Spectroscopy is the primary toolset for determining the molecular structure of a compound. By probing how molecules interact with electromagnetic radiation, researchers can deduce the connectivity of atoms, the types of functional groups present, and even subtle details about the electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.
For 7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one, ¹H NMR would reveal distinct signals for each unique proton in the molecule. The spectrum would be expected to show:
Aromatic Protons: Signals for the protons on the coumarin (B35378) core and the 4-phenyl substituent, typically appearing in the downfield region (δ 6.5-8.5 ppm).
Vinyl Proton: A characteristic singlet for the proton at the C3 position of the coumarin ring.
Ethyl Groups: Two sets of signals for the ethoxy and ethyl groups. Each would consist of an upfield triplet for the methyl (CH₃) protons and a more downfield quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling.
¹³C NMR spectroscopy complements ¹H NMR by detecting the carbon backbone of the molecule. pressbooks.pub Key signals for this compound would include:
Carbonyl Carbon: A highly deshielded signal for the C2 lactone carbonyl, often appearing around δ 160-165 ppm. nih.gov
Aromatic and Vinylic Carbons: A cluster of signals in the δ 100-160 ppm range corresponding to the carbons of the benzopyran and phenyl rings.
Aliphatic Carbons: Upfield signals corresponding to the carbons of the ethoxy and ethyl substituents.
In studies of related coumarin derivatives, such as ethyl 7-octadecyloxy-2-oxo-2H-chromene-3-carboxylate, specific chemical shifts are assigned to each proton and carbon, confirming the molecular structure. nih.gov For example, the proton at C4 in this derivative appears as a singlet at δ 8.50 ppm, while the carbons of the ethoxy group are observed at δ 61.7 and 14.2 ppm. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed to definitively assign these signals by showing correlations between coupled protons, protons and their attached carbons, and long-range proton-carbon couplings, respectively. ceon.rs
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Coumarin Core | C=O | - | ~160-165 |
| Coumarin Core | Aromatic CH | ~6.8-8.0 | ~100-160 |
| Phenyl Group | Aromatic CH | ~7.2-7.8 | ~125-140 |
| Ethoxy Group | -OCH₂CH₃ | ~4.1 (q) | ~64 |
| Ethoxy Group | -OCH₂CH₃ | ~1.4 (t) | ~15 |
| Ethyl Group | -CH₂CH₃ | ~2.7 (q) | ~23 |
Note: This table presents generalized, expected values based on typical ranges for the functional groups present. Actual values may vary.
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the α,β-unsaturated lactone carbonyl (C=O) group. This peak is typically observed in the range of 1700-1760 cm⁻¹.
Other significant absorption bands would include:
C=C Stretching: Bands for the aromatic rings and the coumarin double bond, typically found in the 1450-1625 cm⁻¹ region.
C-O Stretching: Absorptions corresponding to the aryl-ether of the ethoxy group and the lactone C-O bond, usually appearing between 1000-1300 cm⁻¹.
C-H Stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the ethyl and ethoxy groups (below 3000 cm⁻¹).
For instance, the IR spectrum of a related derivative, ethyl 7-tetradecyloxy-2-oxo-2H-chromene-3-carboxylate, shows characteristic peaks at 1757 cm⁻¹ (C=O stretch), 1612 cm⁻¹ (C=C stretch), and 2917, 2844 cm⁻¹ (aliphatic C-H stretch). nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Lactone C=O | Stretching | 1700-1760 |
| Aromatic C=C | Stretching | 1450-1625 |
| Ether C-O | Stretching | 1200-1275 (asymmetric) |
| Ether C-O | Stretching | 1000-1075 (symmetric) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. unm.edu Coumarins, with their extended conjugated π-electron systems, typically exhibit strong UV absorption. The absorption spectrum of this compound is expected to show intense absorption bands, likely in the 300-400 nm range. The exact position and intensity of the absorption maximum (λmax) are sensitive to the substitution pattern on the coumarin ring.
Photophysical property determination also involves fluorescence spectroscopy. Many coumarin derivatives are known to be highly fluorescent. Upon excitation at their absorption wavelength, they emit light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield and lifetime are key parameters that characterize the emission properties. For example, a study on 7-alkoxy coumarin derivatives showed strong absorption bands around 353 nm in chloroform. nih.gov The photophysical characteristics are crucial for applications in materials science, such as in fluorescent dyes. researchgate.netresearchgate.net
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation patterns, can offer further structural confirmation.
For this compound (Molecular Formula: C₂₁H₂₀O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (320.4 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide the highly accurate mass, allowing for the unambiguous determination of the elemental formula. For example, HRMS analysis of a related coumarin derivative confirmed its calculated mass to a high degree of precision (found: 431.2701, calculated for C₂₆H₃₈O₅ + H⁺: 431.2799). nih.gov
Electron Ionization (EI) mass spectra of simple coumarins like 7-ethoxycoumarin (B196162) show a prominent molecular ion peak. nist.gov Fragmentation patterns often involve the loss of substituents from the main ring, such as the ethoxy group, providing clues to the molecule's structure. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying compounds in complex mixtures. mdpi.com
Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the final purity analysis of non-volatile compounds like coumarin derivatives. Using a suitable stationary phase (e.g., C18 silica) and mobile phase, a sharp, symmetrical peak for the compound would indicate high purity. The retention time is characteristic of the compound under specific chromatographic conditions.
Gas Chromatography (GC) can also be used for purity assessment, particularly for thermally stable and volatile compounds. For the related compound 7-ethoxycoumarin, GC data is available, indicating its suitability for this technique. nist.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.
For coumarin derivatives, X-ray crystallography reveals important structural features, such as the planarity of the ring system. In the crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the coumarin ring system was found to be essentially planar. researchgate.net The analysis also details how molecules pack in the crystal lattice, revealing intermolecular interactions like hydrogen bonds and π–π stacking that govern the solid-state properties. researchgate.netnih.gov While no crystal structure is currently published for this compound, this method would provide the most unambiguous confirmation of its structure if a suitable crystal were analyzed.
Emerging Academic Applications and Materials Science Research
Photophysical Properties and Development of Fluorescent Probes
The photophysical behavior of coumarin (B35378) derivatives is intrinsically linked to their molecular structure, with substituents on the coumarin ring playing a pivotal role in modulating their absorption and emission characteristics. The presence of an electron-donating ethoxy group at the 7-position and a phenyl group at the 4-position in 7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one are expected to induce significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a hallmark of many fluorescent dyes and is crucial for their function as environmental sensors and fluorescent probes. sci-hub.boxbath.ac.uknih.gov
While specific photophysical data for this compound is not extensively documented in publicly available literature, the properties of structurally similar 7-alkoxy-4-phenylcoumarins provide valuable insights. Generally, these compounds exhibit strong absorption in the UV-A to the visible region and emit fluorescence in the blue-green part of the spectrum. The position and nature of substituents can fine-tune these properties. For instance, increasing the electron-donating ability of the substituent at the 7-position typically leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. nih.gov The ethyl group at the 6-position may have a minor influence on the electronic properties but could affect the solubility and molecular packing.
The inherent fluorescence of the 7-ethoxy-4-phenylcoumarin core makes it a promising platform for the development of fluorescent probes. By incorporating specific recognition moieties, derivatives can be designed to detect various analytes such as metal ions, anions, and biologically relevant small molecules. For example, studies on other coumarin derivatives have demonstrated that the fluorescence can be quenched or enhanced upon binding to a target species, forming the basis of a "turn-on" or "turn-off" sensor. nih.gov
Table 1: Expected Photophysical Properties of this compound Based on Analogous Compounds
| Property | Expected Characteristic | Rationale based on Analogous Compounds |
| Absorption Maximum (λ_abs) | ~350-400 nm | 7-alkoxy-4-phenylcoumarins typically absorb in this range. nih.gov |
| Emission Maximum (λ_em_) | ~400-500 nm | Emission is generally in the blue-green region for similar structures. nih.gov |
| Quantum Yield (Φ_F_) | Moderate to High | The rigid coumarin scaffold often leads to good fluorescence quantum yields. |
| Stokes Shift | Moderate | Sufficient for many fluorescence-based applications. |
Applications in Optoelectronics and Functional Materials (e.g., Dyes, Sensors)
The favorable photophysical properties of coumarin derivatives, including high fluorescence quantum yields and good photostability, make them attractive candidates for applications in optoelectronics and as functional materials. sci-hub.boxbath.ac.uk The 4-phenylcoumarin (B95950) scaffold, in particular, has been investigated for its potential in various devices.
Dyes for Dye-Sensitized Solar Cells (DSSCs): Coumarin-based dyes have been extensively studied as sensitizers in DSSCs. sci-hub.boxbath.ac.uknih.gov The fundamental principle of a DSSC involves the injection of an electron from the photoexcited dye into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The ethoxy group at the 7-position acts as an electron donor, while the coumarin lactone and the phenyl group at the 4-position can be part of the π-conjugated bridge that facilitates charge separation and injection. While this compound itself has not been explicitly reported as a DSSC dye, its structural motifs are present in many efficient coumarin sensitizers. sci-hub.boxbath.ac.uk
Organic Light-Emitting Diodes (OLEDs): The fluorescence of coumarin derivatives also makes them suitable for use as emitters in OLEDs. By tuning the substitution pattern, the emission color can be varied across the visible spectrum. The 4-phenyl substitution can enhance the thermal stability and charge-transporting properties of the molecule, which are crucial for OLED performance.
Fluorescent Sensors: As mentioned in the previous section, the sensitivity of the coumarin fluorescence to the local environment enables its use in chemical sensors. Derivatives of 7-ethoxycoumarin (B196162) have been utilized in the development of fluorescent probes for detecting various analytes. nih.gov The introduction of a chelating group onto the 4-phenylcoumarin framework could lead to sensors for specific metal ions, where the binding event modulates the fluorescence output.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-organized structures. Coumarin derivatives have been shown to participate in self-assembly processes, forming interesting supramolecular architectures.
The planar structure of the coumarin ring system and the presence of the aromatic phenyl group in this compound make it susceptible to π-π stacking interactions. These interactions, along with potential weak hydrogen bonds involving the ethoxy group and the carbonyl oxygen, can drive the self-organization of the molecules into ordered aggregates in solution or in the solid state.
Research on other coumarin derivatives has demonstrated the formation of various supramolecular structures, including nanofibers, vesicles, and gels. These self-assembled materials can have applications in areas such as drug delivery, tissue engineering, and as templates for the synthesis of nanomaterials. The specific substitution pattern of this compound would influence the geometry and stability of the resulting supramolecular assemblies.
Bioimaging and Diagnostic Research Tools
The intrinsic fluorescence of coumarin derivatives has led to their widespread use as fluorophores in biological imaging. Their relatively small size allows them to be readily attached to biomolecules without significantly perturbing their function. Furthermore, their photophysical properties can be tailored to suit different imaging modalities.
Derivatives of 7-ethoxycoumarin are known to be cell-permeable and have been used as probes in living cells. nih.govnih.gov The 4-phenyl substituent can further enhance cellular uptake and may influence the subcellular localization of the molecule. While specific bioimaging studies using this compound are not prominent in the literature, its structural features suggest potential in this area.
For instance, by attaching a targeting ligand to the phenyl group or elsewhere on the coumarin scaffold, probes could be designed to accumulate in specific organelles, such as mitochondria or the endoplasmic reticulum. The fluorescence of the coumarin core would then report on the local environment within these organelles, providing valuable information for diagnostic research. The development of "smart" probes that change their fluorescence in response to specific biological events, such as changes in pH, enzyme activity, or the presence of reactive oxygen species, is an active area of research where this compound could serve as a valuable building block.
Future Research Directions and Identified Gaps for 7 Ethoxy 6 Ethyl 4 Phenyl 2h Chromen 2 One
Development of Novel and Sustainable Synthetic Strategies for Complex Chromen-2-one Derivatives
The synthesis of coumarins has traditionally relied on classic condensation reactions like the Pechmann, Perkin, Knoevenagel, and Wittig reactions. nih.govresearchgate.net However, these methods often involve harsh conditions, toxic catalysts, and lengthy reaction times. Future research must prioritize the development of novel and sustainable synthetic routes specifically adapted for complex derivatives like 7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one.
A significant gap exists in applying green chemistry principles to the synthesis of highly substituted coumarins. eurekalert.org Modern methods such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts have shown success for simpler coumarins, often leading to higher yields and shorter reaction times. eurekalert.orgwisdomlib.orgnih.gov For instance, phosphotungstic acid has been used as a non-toxic, reusable catalyst for coumarin (B35378) synthesis under microwave irradiation. wisdomlib.org Similarly, the use of deep eutectic solvents (DES) or task-specific ionic liquids offers a greener alternative to conventional volatile organic solvents. nih.govrsc.org
Future work should focus on adapting these green methodologies to construct the this compound core. This involves optimizing reaction conditions for precursors like 4-ethyl-3-ethoxyphenol and ethyl benzoylacetate. A key challenge will be to maintain regioselectivity and efficiency while adhering to sustainable practices.
Table 1: Comparison of Synthetic Methodologies for Coumarin Synthesis
| Methodology | Catalyst/Solvent | Advantages | Disadvantages | Applicability for Target Compound |
|---|---|---|---|---|
| Conventional Methods | ||||
| Pechmann Condensation | Strong acids (e.g., H₂SO₄) | High yields for simple coumarins | Harsh conditions, by-products | Potentially low yield for complex precursors |
| Knoevenagel Condensation | Piperidine (B6355638), Ammonium acetate (B1210297) | Versatile for various substrates | Use of volatile organic solvents | A viable but environmentally costly route |
| Green/Novel Methods | ||||
| Microwave-Assisted Synthesis | Phosphotungstic acid, L-Proline | Rapid reaction times, increased yields. wisdomlib.orgnih.govacs.org | Requires specialized equipment | High potential for efficient, rapid synthesis |
| Ultrasound Irradiation | Vegetable juices, Ionic liquids | Energy efficient, improved yields. nih.gov | Scalability can be a challenge | Promising for lab-scale sustainable synthesis |
In-depth Elucidation of Untapped Biological Pathways and Mechanisms of Action
Coumarin derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govnih.gov The 4-phenylcoumarin (B95950) scaffold, in particular, has been noted for its potential to induce apoptosis in cancer cells and modulate inflammatory pathways. nih.govnih.gov For example, some 4-phenylcoumarin derivatives have been shown to induce cell death in lung cancer cells by increasing reactive oxygen species (ROS). nih.gov Others have demonstrated anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway. nih.govresearchgate.net
However, the precise biological targets and mechanisms of action for this compound are entirely unknown. Future research must move beyond preliminary screening to a deep-dive elucidation of its molecular interactions. Key research questions include:
Which specific cellular proteins (e.g., kinases, transcription factors, enzymes like carbonic anhydrase) does this compound interact with? drugbank.comrsc.org
How do the ethoxy and ethyl substituents influence binding affinity and specificity compared to other 4-phenylcoumarins?
Does the compound modulate key signaling pathways involved in cancer, such as apoptosis, cell cycle regulation, or angiogenesis? nih.gov
What is its effect on viral replication cycles or bacterial cell integrity? nih.govresearchgate.netscilit.com
Techniques such as thermal shift assays, affinity chromatography, and computational docking studies will be crucial in identifying direct binding partners. Subsequent cell-based assays and proteomics can then map the downstream effects and impacted biological pathways.
Integration of Artificial Intelligence and Machine Learning in Chromen-2-one Design and Prediction of Activity
The convergence of artificial intelligence (AI) and drug discovery offers a transformative approach to designing and optimizing therapeutic compounds. researchgate.netbpasjournals.comnih.gov Machine learning (ML) models, particularly those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity of novel molecules based on their structural features. researchgate.net This allows for the high-throughput virtual screening of chemical libraries, saving significant time and resources compared to traditional methods. researchgate.netresearchgate.net
For this compound, AI and ML present a significant, untapped opportunity. Future research should focus on:
Predictive Modeling: Building QSAR models trained on existing data for a diverse set of coumarin derivatives to predict the potential anticancer, anti-inflammatory, or antimicrobial activities of the target compound and its analogues. researchgate.netresearchgate.net
De Novo Design: Employing generative AI models to design novel derivatives based on the this compound scaffold. nih.gov These models can optimize for desired properties, such as enhanced potency or improved metabolic stability, while ensuring synthetic accessibility. researchgate.net
Mechanism Prediction: Using AI tools to analyze large biological datasets to hypothesize potential mechanisms of action and identify likely protein targets, guiding subsequent experimental validation. researchgate.net
Challenges in this area include the need for high-quality, curated datasets for training the models and ensuring the interpretability of the AI's predictions. researchgate.net
Table 2: Application of AI/ML in Coumarin Research
| AI/ML Technique | Application in Drug Discovery | Potential for Target Compound |
|---|---|---|
| Random Forest / Support Vector Machine (SVM) | QSAR modeling to predict bioactivity (e.g., cytotoxicity, enzyme inhibition). nih.gov | Predict the likely biological activities and potency. |
| Deep Neural Networks (DNN) | Learning complex structure-activity relationships from large datasets. nih.gov | Identify subtle structural features that determine target specificity. |
| Generative Adversarial Networks (GANs) | De novo design of novel molecules with optimized properties. | Design new, more potent analogues of the core structure. |
| Natural Language Processing (NLP) | Mining scientific literature to identify potential drug-target interactions. researchgate.net | Uncover hypothesized biological targets from existing research on related compounds. |
Exploration of New Application Domains in Academia (Beyond Traditional Medicinal Chemistry)
While the primary focus for coumarins has been medicinal chemistry, their unique photophysical properties open doors to a range of other academic and industrial applications. researchgate.net Coumarin derivatives are well-known for their fluorescence, making them excellent candidates for developing chemosensors, fluorescent probes, and materials for optical devices. acs.orgaip.org
The specific structure of this compound could give rise to distinct fluorescent properties. Future academic exploration should investigate its potential as:
A Fluorescent Probe: For detecting specific metal ions, anions, or biologically relevant small molecules. nih.govresearchgate.net The sensitivity and selectivity of such probes are highly dependent on the substitution pattern of the coumarin core. researchgate.net Research could explore its use in bio-imaging to visualize cellular processes or analytes in real-time. aip.org
A Molecular Sensor: For changes in environmental polarity or viscosity, which could have applications in materials science or as cellular environment reporters.
An Organic Light-Emitting Diode (OLED) Material: The rigid, conjugated structure of 4-phenylcoumarins could be suitable for use as an emissive or charge-transporting layer in OLEDs.
This diversification of research would not only broaden the utility of this specific compound but also contribute fundamental knowledge to the fields of materials science and analytical chemistry.
Overcoming Research Challenges in Scalability and Specificity of Chromen-2-one Derivatives
Two major hurdles in translating promising coumarin derivatives from the lab to practical applications are scalability and biological specificity.
Scalability: Many novel synthetic methods that work well on a milligram scale are difficult or expensive to scale up for larger production. rsc.org Green chemistry approaches, while environmentally beneficial, must also be evaluated for their industrial viability. acs.org Future research on the synthesis of this compound should concurrently address scalability, exploring continuous flow chemistry or optimizing catalyst load and recyclability to develop a process that is both sustainable and economically feasible. rsc.org
Specificity: Many bioactive compounds fail during clinical development due to off-target effects. While a compound may show high potency against a desired target, its interaction with other proteins can lead to toxicity. The challenge for this compound is to achieve high specificity for its intended biological target. This requires:
Comprehensive Target Profiling: Screening the compound against a wide panel of receptors, enzymes, and ion channels to identify potential off-target interactions early in the development process.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the ethoxy, ethyl, and phenyl groups to understand how each part of the molecule contributes to both on-target potency and off-target activity. This knowledge can guide the design of more specific analogues. nih.gov
Integrating computational predictions with experimental screening will be essential to rationally design derivatives with a minimized risk of off-target effects, thereby increasing their potential for successful development.
Q & A
Q. What are the most reliable synthetic routes for preparing 7-ethoxy-6-ethyl-4-phenyl-2H-chromen-2-one?
A one-pot FeCl₃-catalyzed reaction involving substituted phenols and ethyl phenylpropiolate in THF has been validated for synthesizing analogous coumarin derivatives. This method is efficient but requires optimization for substituent-specific yields, particularly for bulky groups like ethyl and ethoxy at positions 6 and 7 . Alternative routes using ZnCl₂ in phosphorous oxychloride (for core chromen-2-one formation) may also be adapted .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
X-ray crystallography using SHELXL for refinement (e.g., handling disorder in substituents) and Mercury CSD for void analysis/packing pattern visualization are essential . NMR (¹H/¹³C) and HRMS should confirm substituent positions, while IR can validate carbonyl (C=O) and ether (C-O-C) functionalities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Systematic DOE (Design of Experiments) should evaluate:
- Catalyst loading (FeCl₃ vs. Lewis acids like AlCl₃) .
- Solvent polarity (THF vs. DCM) to stabilize intermediates.
- Temperature effects on regioselectivity, especially for ethoxy/ethyl groups . Yield improvements (>70%) are achievable by isolating intermediates (e.g., hydroxy precursors) before etherification .
Q. How to resolve contradictions in crystallographic data for derivatives with similar substituents?
Contradictions in bond angles/disorder (e.g., ethyl/ethoxy groups) can arise from SHELXL refinement parameters. Cross-validate using:
- Twin refinement in SHELXL for overlapping electron density .
- Computational models (DFT) to compare theoretical/experimental geometries .
- High-resolution data (≤0.8 Å) to minimize thermal motion artifacts .
Q. What strategies address crystallographic disorder in the ethyl/ethoxy substituents?
- Apply PART instructions in SHELXL to model split positions .
- Use Mercury’s "Disorder Wizard" to visualize alternative conformers .
- Validate with Hirshfeld surface analysis to assess intermolecular interactions driving disorder .
Q. How to design structure-activity relationship (SAR) studies for biological activity screening?
- Synthesize analogs with varying substituents (e.g., halogenation at position 6, phenyl ring modifications) .
- Use assays targeting inflammation (COX-2 inhibition) or antimicrobial activity (MIC against Gram+/Gram– strains) .
- Corrogate computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values .
Q. What methodologies ensure reproducibility in synthetic and analytical workflows?
- Document reaction parameters (e.g., moisture sensitivity of FeCl₃) in detail .
- Deposit crystallographic data in CCDC/FIZ Karlsruhe with assigned deposition numbers .
- Share raw NMR/FID files and HPLC chromatograms via institutional repositories .
Q. How to validate computational models for electronic properties of this compound?
- Compare DFT-calculated HOMO-LUMO gaps with experimental UV-Vis spectra .
- Use Gaussian09/MOPAC for electrostatic potential maps to predict nucleophilic/electrophilic sites .
Data Management and Reporting
Q. What ethical and reporting standards apply to publishing studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
